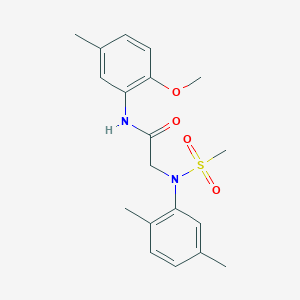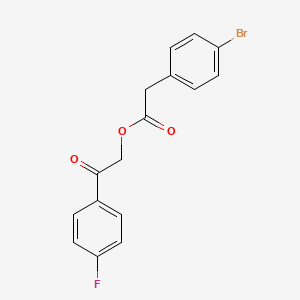![molecular formula C17H15BrN2O3S B3677353 N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677353.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide
Descripción general
Descripción
N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG, and has since been used in numerous studies to investigate the mechanism of action of various proteins and signaling pathways.
Mecanismo De Acción
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 involves the covalent modification of cysteine residues in target proteins. Specifically, it reacts with the thiol group of cysteine residues to form a thioester linkage, which can lead to the inhibition of protein activity. This mechanism of action is similar to that of other cysteine-modifying agents, such as N-ethylmaleimide and iodoacetamide.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, depending on the specific target protein or signaling pathway being inhibited. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, while in immune cells it can inhibit cytokine production and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 is its specificity for cysteine residues, which allows for targeted inhibition of specific proteins or signaling pathways. However, this specificity can also be a limitation, as it may not be effective against proteins that do not contain cysteine residues. Additionally, the covalent modification of cysteine residues can be irreversible, which may limit the usefulness of N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082. One area of focus could be the development of more potent or selective inhibitors that target specific cysteine residues or protein domains. Another potential direction could be the investigation of the effects of N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 on other signaling pathways or cellular processes, such as autophagy or DNA repair. Finally, there may be potential applications for N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 in the development of new cancer therapies or anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 has been used in a wide range of scientific research applications, particularly in the fields of cancer biology and inflammation. It has been shown to inhibit the activity of several key signaling pathways, including NF-κB, STAT3, and JAK/STAT, which play important roles in cell proliferation, survival, and inflammation.
Propiedades
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-10(21)11-4-3-5-13(8-11)19-17(24)20-16(22)14-9-12(18)6-7-15(14)23-2/h3-9H,1-2H3,(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDZRDADFRVKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3677271.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677281.png)
![N-[4-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3677287.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3677295.png)


![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3677316.png)
![1-(3-bromophenyl)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677332.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3677336.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677344.png)
![4-isopropoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677347.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677360.png)
![2,4-dichloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3677367.png)